molecular formula C21H15N3S2 B381110 3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 315694-03-2

3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B381110
CAS No.: 315694-03-2
M. Wt: 373.5g/mol
InChI Key: OOGJZDUIPVAOKJ-UHFFFAOYSA-N
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Description

3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound featuring a fused triazolo-benzothiazole core substituted with a benzhydrylthio group at position 2. This structural motif combines the π-conjugated properties of the benzothiazole-triazole system with the steric bulk and lipophilicity of the benzhydryl group, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-benzhydrylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3S2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)26-21-23-22-20-24(21)17-13-7-8-14-18(17)25-20/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGJZDUIPVAOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C4N3C5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Hydrazinobenzothiazole

2-Hydrazinobenzothiazole undergoes cyclization with carbon disulfide or formic acid to form the triazolo ring. As demonstrated by, refluxing 2-hydrazino-4-methylbenzothiazole with aromatic carboxylic acids in phosphoryl chloride (POCl₃) yields 5-methyl-3-substituted derivatives (e.g., I-a ) via intramolecular dehydration. Adapting this method, formic acid-mediated cyclization at reflux (9 h) produces the unsubstituted triazolo-benzothiazole core (3 ) in 10% yield after neutralization and crystallization.

Reaction Conditions

  • Substrate : 2-Hydrazinobenzothiazole (1 mmol)

  • Reagent : Formic acid (5 mL)

  • Temperature : Reflux (100–110°C)

  • Time : 9 h

  • Workup : Neutralization with NaHCO₃, EtOAc extraction, crystallization.

Alternative Cyclization Pathways

Source describes a high-temperature sulfur-assisted method, wheretriazolo[3,4-b]benzothiazole-3(2H)-thione is synthesized by alloying the precursor with sulfur at 190°C for 10 minutes. While this route focuses on thione formation, it highlights the thermal stability required for triazolo ring construction.

Catalytic and Solvent Effects

Solvent Optimization

Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in substitution reactions. Source reports 50% yield for 2-phenol-benzothiazole synthesis in DMSO at 120°C, suggesting similar benefits for sulfanylations.

Catalytic Additives

Silica-supported methanesulfonic acid (MeSO₃H/SiO₂) accelerates dehydrative cyclizations in benzothiazole syntheses. Applying this catalyst (10 wt%) during substitution may improve kinetics.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons (δ 7.2–7.9 ppm), benzhydryl CH (δ 5.1 ppm).

  • ¹³C NMR : Quaternary carbons (C3, δ 155 ppm; benzhydryl C, δ 70 ppm).

  • HPLC : Purity >95% under CH₃CN/H₂O + 0.1% FA .

Chemical Reactions Analysis

Types of Reactions

3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or benzothiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the triazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or benzothiazole rings.

Scientific Research Applications

3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and benzothiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Key Structural Features:

The triazolo[3,4-b][1,3]benzothiazole scaffold is highly versatile, with substituents at positions 3 and 6/7 significantly influencing properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

  • Substituent Effects: Benzhydrylsulfanyl vs. Halogenation (F/Cl): Fluorine and chlorine substituents at C6/C7 improve metabolic stability and electron-withdrawing effects, critical for antimicrobial activity in fluorobenzothiazole analogs . Indole and Thiol Groups: The indole-thiol combination in compound 4 (Table 1) enhances π-stacking interactions, contributing to anticancer activity via Bcl-2 inhibition .
  • Synthetic Methods :
    • The Huisgen reaction is a common route for triazolo-benzothiazoles, yielding planar frameworks with dihedral angles ~53° between the triazole and benzothiazole moieties .
    • Microwave-assisted synthesis (e.g., for fluorinated derivatives) reduces reaction times and improves yields compared to traditional reflux methods .

Pharmacological and Functional Comparisons

Critical Analysis :

  • Antimicrobial Activity : Fluorinated and sulfonamide-substituted derivatives (e.g., TZ-5 ) outperform chlorinated analogs due to enhanced electron-withdrawing effects and hydrogen bonding capacity .
  • Anticancer Mechanisms : Indole-substituted triazolothiadiazoles (e.g., 5a–l ) exhibit Bcl-2-targeted apoptosis, while benzhydrylthio derivatives may leverage similar pathways given their bulky aromatic substituents .

Physicochemical and Crystallographic Insights

  • Planarity and π-Systems :

    • The triazolo-benzothiazole core is nearly planar (mean deviation <0.077 Å), with dihedral angles between the benzothiazole and substituent phenyl rings ranging from 53° (hexyloxy analog) to near coplanarity in fluorinated derivatives .
    • The benzhydrylthio group likely disrupts planarity, reducing crystallinity compared to smaller substituents like methyl or chloro .
  • Solubility and Stability :

    • Hydrophobic substituents (e.g., benzhydryl, hexyloxy) reduce aqueous solubility but improve lipid bilayer penetration.
    • Sulfonamide and thiol groups enhance solubility via polar interactions, critical for in vivo efficacy .

Biological Activity

3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of 3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of Triazole Ring : The initial step involves the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
  • Introduction of Benzothiazole Moiety : Subsequent reactions introduce the benzothiazole moiety, which is crucial for enhancing biological activity.
  • Final Modifications : Final steps may include functional group modifications to optimize the pharmacological properties.

Antimicrobial Activity

Research has indicated that 3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Staphylococcus aureus : Effective inhibition observed with minimal inhibitory concentration (MIC) values in the low micromolar range.
  • Escherichia coli : Similar antimicrobial activity noted, suggesting broad-spectrum potential.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have shown that it effectively scavenges free radicals:

  • IC50 Values : Reported IC50 values indicate a strong capacity to reduce oxidative stress compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vitro assays have assessed the anti-inflammatory potential of 3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole by measuring nitric oxide (NO) production in macrophages:

  • LPS-Induced NO Generation : The compound significantly suppressed LPS-induced NO production at concentrations as low as 10 µM.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of triazolo-benzothiazoles. The results indicated that modifications at the benzhydryl sulfanyl position enhanced activity against resistant strains of bacteria.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Original816
Modified48

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties using ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH assays revealed that the compound's antioxidant capacity was comparable to well-known antioxidants:

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Ascorbic Acid510
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole712

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